2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one
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Overview
Description
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one is an organic compound with a unique structure that includes both diethylamino and oxazinone functional groups
Preparation Methods
The synthesis of 2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the use of diethylamine and a ketone derivative, followed by cyclization to form the oxazinone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Chemical Reactions Analysis
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The diethylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The oxazinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids
Scientific Research Applications
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The oxazinone ring can participate in nucleophilic and electrophilic reactions, further influencing biological pathways .
Comparison with Similar Compounds
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one can be compared with similar compounds such as:
2-(Diethylamino)ethanol: Similar in having a diethylamino group but lacks the oxazinone ring.
2-(Diethylamino)ethyl chloride: Contains a diethylamino group but has different reactivity due to the presence of a chloride group.
2-(Diethylamino)ethyl methacrylate: Used in polymer chemistry, similar in having a diethylamino group but different in overall structure and applications .
This compound’s unique combination of functional groups makes it versatile and valuable in various scientific and industrial applications.
Properties
CAS No. |
90062-19-4 |
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Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(diethylamino)-5,6-dimethyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C10H16N2O2/c1-5-12(6-2)10-11-9(13)7(3)8(4)14-10/h5-6H2,1-4H3 |
InChI Key |
YLMLCGCPNHSWDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=O)C(=C(O1)C)C |
Origin of Product |
United States |
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